N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine
Brand Name: Vulcanchem
CAS No.: 1040690-68-3
VCID: VC2623357
InChI: InChI=1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3
SMILES: CCNCCCN1CCC(CC1)C
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

CAS No.: 1040690-68-3

Cat. No.: VC2623357

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine - 1040690-68-3

Specification

CAS No. 1040690-68-3
Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name N-ethyl-3-(4-methylpiperidin-1-yl)propan-1-amine
Standard InChI InChI=1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3
Standard InChI Key TZQWHHGMSDUZAJ-UHFFFAOYSA-N
SMILES CCNCCCN1CCC(CC1)C
Canonical SMILES CCNCCCN1CCC(CC1)C

Introduction

Chemical Identity and Structure

Basic Information

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a secondary amine with the molecular formula C₁₁H₂₄N₂. The compound has a CAS registry number of 1040690-68-3, which serves as its unique identifier in chemical databases . It is also known by the synonym "1-Piperidinepropanamine, N-ethyl-4-methyl-" in some chemical catalogs and reference materials .

The molecular structure features a piperidine ring with a methyl group at the 4-position, connected to a propyl chain that terminates with an ethylamine group. This arrangement creates both tertiary (within the ring structure) and secondary amine functionalities within the same molecule.

Chemical Identity Parameters

The following table summarizes the key identity parameters of the compound:

ParameterValue
Chemical NameN-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine
CAS Number1040690-68-3
Molecular FormulaC₁₁H₂₄N₂
Molecular Weight184.322 g/mol
Exact Mass184.19400
MDL NumberMFCD10687335

Physical and Chemical Properties

Physical Properties

The physical properties of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine provide insight into its behavior under various conditions. Many of these properties are predicted values rather than experimentally determined measurements, as noted in the available data:

PropertyValueNotes
Physical StateNot specifiedLikely liquid at room temperature based on similar compounds
Density0.863±0.06 g/cm³Predicted value
Boiling Point244.7±8.0 °CPredicted value
Melting PointNot availableNo data in search results
Flash PointNot availableNo data in search results
pKa10.66±0.19Predicted value

Chemical Properties

The chemical properties of this compound are characterized by the following parameters:

PropertyValueSignificance
LogP2.04670Measure of lipophilicity/hydrophobicity
PSA (Polar Surface Area)15.27000Indicator of membrane permeability

These chemical properties suggest that N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine has moderate lipophilicity, which influences its solubility profile and potential membrane permeability in biological systems.

Applications and Uses

Hazard TypeClassification
Hazard SymbolsXi - Irritant
Hazard ClassIRRITANT
Storage RecommendationRoom Temperature
SensitivityIrritant
SupplierPackage SizePrice (USD)
Matrix Scientific (via VWR)500mg306.15

This relatively high price per gram suggests the compound is currently produced in limited quantities primarily for research purposes.

Regulatory AspectValue
HS Code2933399090
VAT17.0%
Tax Rebate Rate13.0%
MFN Tariff6.5%
General Tariff20.0%

Comparative Analysis

Comparison with Similar Compounds

It is instructive to compare N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine with structurally similar compounds, such as N-Methyl-3-(1-piperidinyl)-1-propanamine:

PropertyN-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamineN-Methyl-3-(1-piperidinyl)-1-propanamine
CAS Number1040690-68-386010-41-5
Molecular FormulaC₁₁H₂₄N₂C₉H₂₀N₂
Molecular Weight184.322 g/mol156.268 g/mol
Boiling Point244.7±8.0 °C (Predicted)216.1±8.0 °C at 760 mmHg
LogP2.046701.20
Flash PointNot available73.1±9.4 °C
Density0.863±0.06 g/cm³ (Predicted)0.9±0.1 g/cm³

The principal structural differences include:

  • The presence of a methyl group at the 4-position of the piperidine ring in N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

  • An ethyl group attached to the terminal amine in N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine versus a methyl group in the comparison compound

These differences result in the target compound having:

  • Higher molecular weight

  • Greater lipophilicity (higher LogP)

  • Higher predicted boiling point

Structure-Property Relationships

The additional methyl and ethyl groups in N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine contribute to its increased hydrophobicity compared to less substituted analogs. The additional carbon atoms increase the molecular weight and affect intermolecular forces, explaining the higher predicted boiling point.

These structural features may offer advantages in certain applications:

  • Enhanced membrane permeability due to increased lipophilicity

  • Different steric considerations in catalyst applications

  • Additional sites for potential functionalization in synthetic chemistry

Synthesis and Production

Production Challenges

Based on its relatively high commercial price and specialized nature, production challenges might include:

  • Multi-step synthesis requiring purification at each stage

  • Potential for side reactions due to multiple reactive nitrogen centers

  • Specialized handling requirements due to its irritant properties

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